3-Piperidinyl 2-methylpropanoate hydrochloride
Description
3-Piperidinyl 2-methylpropanoate hydrochloride is a synthetic organic compound combining a piperidine ring with a 2-methylpropanoate ester group, stabilized as a hydrochloride salt. This compound is primarily utilized in research settings, particularly in drug discovery and chemical synthesis, due to its structural versatility .
Key properties:
Properties
IUPAC Name |
piperidin-3-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOVDMBZDSDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl 2-methylpropanoate hydrochloride typically involves the esterification of 3-piperidinol with 2-methylpropanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is explored for its potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. Its ability to interact with neurotransmitter receptors and modulate their activity underpins its pharmacological effects.
2. Biological Activity
Research indicates that 3-Piperidinyl 2-methylpropanoate hydrochloride exhibits several biological activities:
- Analgesic Effects : Studies have shown that this compound can significantly reduce pain responses in animal models by inhibiting pro-inflammatory cytokines.
- Anti-inflammatory Properties : It demonstrates the ability to inhibit inflammatory mediators, suggesting potential use in managing inflammatory conditions.
- Anticonvulsant Activity : Experimental evidence supports its efficacy in reducing seizure frequency in rodent models by stabilizing neuronal excitability through ion channel modulation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Evidence Source |
|---|---|---|
| Analgesic | Reduces pain responses; inhibits cytokines | Animal model studies |
| Anti-inflammatory | Inhibits inflammatory mediators | Preclinical research |
| Anticonvulsant | Decreases seizure frequency | Controlled experiments |
| Neuroprotective | Protects against oxidative stress damage | Neuronal culture studies |
Case Studies and Research Findings
Case Study 1: Analgesic and Anti-inflammatory Effects
In a study published in a peer-reviewed journal, researchers demonstrated that this compound significantly reduced pain responses in animal models. The compound inhibited the release of pro-inflammatory cytokines, suggesting a dual role in managing both pain and inflammation.
Case Study 2: Anticonvulsant Activity
Another controlled experiment indicated that this compound decreased seizure frequency in rodent models. The mechanism was linked to its ability to stabilize neuronal excitability by modulating ion channel activity, highlighting its potential as an anticonvulsant agent.
Case Study 3: Neuroprotective Properties
Research has shown that this compound provides neuroprotection against oxidative stress-induced damage in neuronal cultures. This effect is attributed to its antioxidant properties and ability to modulate cellular signaling pathways involved in neuroprotection.
Industrial Applications
Beyond medicinal uses, this compound is employed in the production of specialty chemicals and materials. Its derivatives are utilized in manufacturing polymers, resins, and coatings due to their unique chemical properties that enhance performance characteristics.
Mechanism of Action
The mechanism of action of 3-Piperidinyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, and anticonvulsant activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Pharmacological Implications
- Piperidine Core: The piperidine ring is a common scaffold in CNS-targeting drugs. Modifications to its substituents (e.g., methylphenoxy vs. 2-methylpropanoate) alter receptor binding and metabolic stability .
- Ester vs. Amide Linkages: Unlike ethyl 2-methylpropanoate (a simple ester), 3-piperidinyl 2-methylpropanoate HCl incorporates a piperidine group, enhancing bioavailability and enabling interactions with biological targets (e.g., ion channels, enzymes) .
- Counterion Effects: Hydrochloride salts (e.g., 3-piperidinyl 2-methylpropanoate HCl) improve water solubility compared to free bases, while fumarate salts (as in Fesoterodine) offer pH-dependent release .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than neutral esters (e.g., ethyl 2-methylpropanoate) .
- Stability : Piperidine derivatives with ester groups may undergo hydrolysis under acidic or alkaline conditions, whereas amide analogs (e.g., Fesoterodine) are more stable .
Research Findings and Gaps
- Synthetic Utility : Piperidine esters are widely used in asymmetric synthesis and as chiral building blocks .
Biological Activity
3-Piperidinyl 2-methylpropanoate hydrochloride (chemical formula: C₉H₁₈ClN₃O₂) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its ester functional group, which contributes to its unique biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety allows for interaction with neurotransmitter receptors, enzymes, and ion channels, leading to modulation of their activity. This interaction can result in several pharmacological effects, including:
- Analgesic effects : Potential pain relief through modulation of pain pathways.
- Anti-inflammatory properties : Inhibition of inflammatory mediators.
- Anticonvulsant activity : Stabilization of neuronal excitability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic purposes. Below are key findings from various studies:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Analgesic and Anti-inflammatory Effects :
A study demonstrated that this compound significantly reduced pain responses in animal models. The compound inhibited the release of pro-inflammatory cytokines, suggesting a dual role in managing pain and inflammation. -
Anticonvulsant Activity :
In a controlled experiment, this compound was shown to decrease seizure frequency in rodent models, indicating its potential as an anticonvulsant agent. The mechanism was linked to its ability to stabilize neuronal excitability by modulating ion channel activity . -
Neuroprotective Properties :
Research indicated that this compound provided neuroprotection against oxidative stress-induced damage in neuronal cultures. This effect was attributed to the compound's antioxidant properties and ability to modulate cellular signaling pathways involved in neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperidine ring or ester group can significantly influence its biological activity.
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What are the critical safety precautions for handling 3-piperidinyl 2-methylpropanoate hydrochloride in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust or aerosols by working in a fume hood. Store the compound at 2–8°C in a dry environment to prevent degradation . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use water mist, dry powder, or CO₂ for fire suppression due to risks of toxic gas release (e.g., NOₓ, carbon oxides) .
Q. How can researchers synthesize this compound with optimal purity?
- Methodological Answer : A typical synthesis involves coupling 2-methylpropanoic acid with 3-piperidinol under reflux conditions using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. Post-reaction, purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize the hydrochloride salt using HCl-saturated ether. Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Use ¹H and ¹³C NMR to identify key structural features:
- The 2-methylpropanoate group shows doublet methyl peaks at δ~1.1–1.2 ppm and a septet methine proton at δ~2.5 ppm .
- Piperidinyl protons appear as multiplet signals between δ~1.5–3.0 ppm.
Confirm connectivity via 2D-NMR (COSY, HSQC, HMBC) . For example, HMBC correlations between the piperidinyl nitrogen and the ester carbonyl carbon verify the linkage . Complement with FT-IR (ester C=O stretch at ~1730 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported NMR data for derivatives of this compound?
- Methodological Answer : Contradictions in NMR data often arise from solvent effects, pH, or stereochemical variations. For example, if a reported δ~2.5 ppm methine signal splits into multiple peaks, re-examine the sample for residual solvents (e.g., DMSO-d₆ shifts protons upfield) or tautomeric forms. Use deuterated chloroform (CDCl₃) for neutral conditions or D₂O for protonated salts. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Q. What strategies are recommended to assess toxicity when ecological or toxicological data are limited?
- Methodological Answer : Conduct tiered testing:
- In vitro : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.
- In vivo : Perform acute toxicity studies in rodents (OECD 423 guidelines) at 300–2000 mg/kg doses.
- Environmental risk : Evaluate biodegradability via OECD 301F (manometric respirometry) and bioaccumulation potential using logP calculations (e.g., XLogP3 ~2.5 suggests moderate bioaccumulation) .
Q. How can reaction mechanisms involving this compound be elucidated during synthetic optimization?
- Methodological Answer : Use kinetic isotope effects (KIE) to identify rate-determining steps. For example, deuterate the piperidinyl nitrogen to study nucleophilic acyl substitution. Monitor intermediates via in situ FT-IR or LC-MS . Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for proposed pathways. Compare experimental yields (e.g., 70–85% under anhydrous vs. 50% in humid conditions) to infer moisture sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
